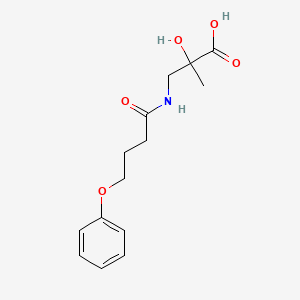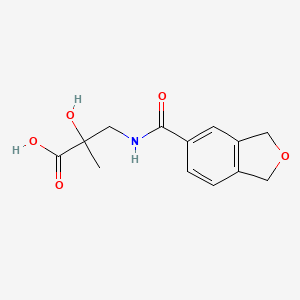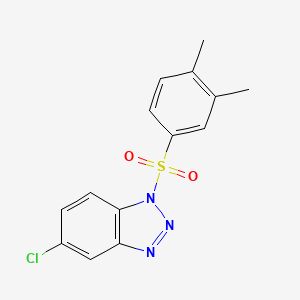
N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potentially therapeutic effects.
Wirkmechanismus
CPP-115 works by inhibiting N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide transaminase, which is responsible for breaking down N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide in the brain. This leads to increased levels of N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide, which can enhance N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamideergic neurotransmission and potentially therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide levels in the brain, leading to enhanced N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamideergic neurotransmission. This can result in anticonvulsant, anxiolytic, and analgesic effects, as well as potential therapeutic effects in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP-115 in lab experiments is its potency and selectivity as a N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamide transaminase inhibitor. This allows for precise manipulation of N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamideergic neurotransmission in animal models. However, one limitation is the potential for off-target effects, as CPP-115 may interact with other enzymes or receptors in the brain.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is its potential use in treating addiction, particularly cocaine and nicotine addiction. Additionally, further studies are needed to investigate the safety and efficacy of CPP-115 in humans, as well as potential therapeutic applications in other neurological and psychiatric disorders. Finally, research on the mechanisms underlying CPP-115's effects on N-cyclopentyl-5-cyclopropylisoxazole-3-carboxamideergic neurotransmission may lead to the development of new treatments for these disorders.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to form the ethyl ester of the isoxazole carboxylic acid. The final step involves the reaction of the ethyl ester with cyclopropylamine to form CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPP-115 has been investigated for its potential use in treating addiction, particularly cocaine and nicotine addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(13-9-3-1-2-4-9)10-7-11(16-14-10)8-5-6-8/h7-9H,1-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWUZTHJGHYKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)

![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579223.png)
![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)

![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)